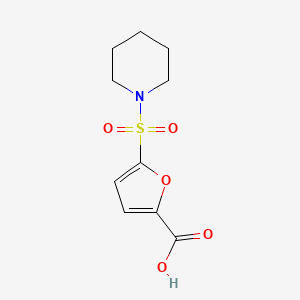

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide

Übersicht

Beschreibung

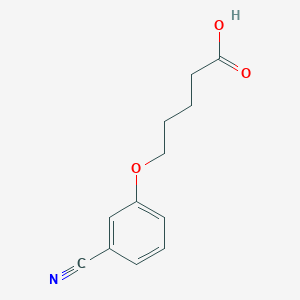

“2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide” is a compound with the CAS Number: 1040334-54-0 . It has a molecular weight of 306.34 . The compound is stored at room temperature and is shipped at normal temperature .

Synthesis Analysis

The synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides has been reported . Another study also reported the synthesis of new molecules that combine sulfonamide and benzodioxane fragments .Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The InChI code for the compound is 1S/C14H14N2O4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-6,9,16H,7-8,15H2 .Chemical Reactions Analysis

The compound has been involved in antibacterial studies, showing potential against Escherichia coli and Bacillus subtilis . The IR spectrum of a similar compound showed peaks for N-H stretching, C-H stretching of the aromatic ring, -CH2 stretching, C=O stretching, C=C stretching of the aromatic ring, and -SO2 stretching .Physical And Chemical Properties Analysis

The compound is an amorphous powder . It has a molecular weight of 306.34 . The compound is stored at room temperature and is shipped at normal temperature .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Carbonic Anhydrase Inhibition : A study by Abdoli et al. (2017) reports the synthesis of sulfonamides, including derivatives of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide, and their investigation as inhibitors for several human carbonic anhydrase isoforms. This research highlights the potential of these compounds in treating conditions associated with abnormal carbonic anhydrase activity (Abdoli et al., 2017).

Lipoxygenase and α-Glucosidase Inhibition : Abbasi et al. (2017) explored sulfonamides bearing a 1,4-benzodioxin ring for their antibacterial potential and inhibition of lipoxygenase, a key enzyme involved in inflammation. Another study by the same group in 2019 investigated the inhibitory activity of similar compounds against α-glucosidase and acetylcholinesterase, enzymes relevant in diabetes and Alzheimer's disease, respectively (Abbasi et al., 2017); (Abbasi et al., 2019).

Drug Synthesis and Properties

Synthesis of Schiff Bases : Schiff bases of sulfonamides, including the one under discussion, were synthesized and characterized for their antimicrobial activity in a study by Mondal et al. (2015). These compounds have potential applications in developing new antimicrobial agents (Mondal et al., 2015).

Nonlinear Optical Studies : Shahid et al. (2018) synthesized a sulfadiazine-ortho-vanillin Schiff base related to benzene-sulfonamide and studied its non-covalent interactions and solvent-dependent nonlinear optical properties. This research suggests applications in developing nonlinear optical materials (Shahid et al., 2018).

Metal Complexation : Orie et al. (2021) researched the complexation of tosylated 4-aminopyridine, a compound similar to the one of interest, with nickel and iron ions, indicating the potential for increased biological and catalytic applications in pharmaceutical and chemical industries (Orie et al., 2021).

Formation of Metabolites : Colucci and Buyske (1965) studied the metabolism of benzothiazole-2 sulfonamide, closely related to the compound , noting its conversion to various metabolites. This research is significant for understanding the metabolic pathways of similar sulfonamide drugs (Colucci & Buyske, 1965).

Antibacterial Activity and Molecular Docking : Mondal et al. (2015) also performed molecular docking studies with synthesized Schiff bases of sulfonamides, assessing their interaction with bacterial proteins and predicting their drug-like characteristics (Mondal et al., 2015).

Wirkmechanismus

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

The compound has shown potential as an antibacterial agent . Further studies could explore its potential in other applications, such as antifungal, anti-inflammatory, and anti-protozoal agents . The compound could also be explored for its potential as an HIV protease inhibitor and as an anti-cancer agent .

Eigenschaften

IUPAC Name |

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-6,9,16H,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNJKXUQFSKLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)

![N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide](/img/structure/B1517214.png)

![2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B1517216.png)

![6-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1517218.png)

![3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517219.png)

![4-Iodobenzo[d]thiazol-2-amine](/img/structure/B1517221.png)

![3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B1517225.png)